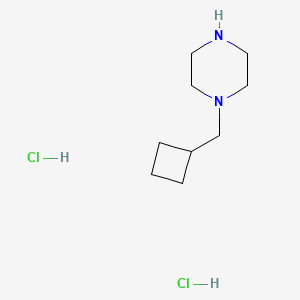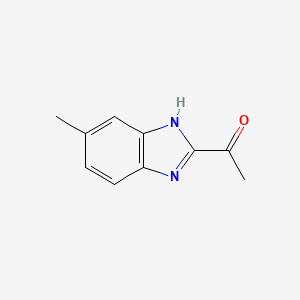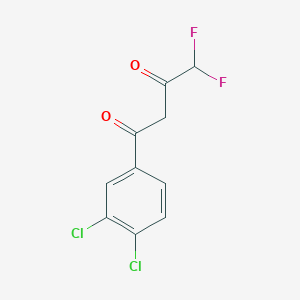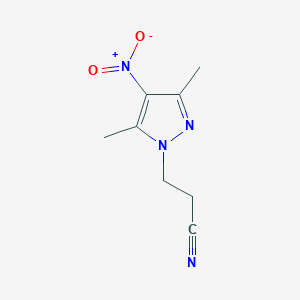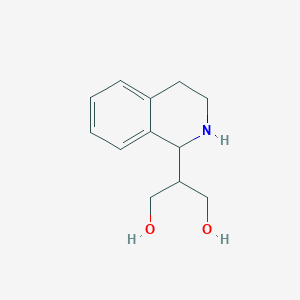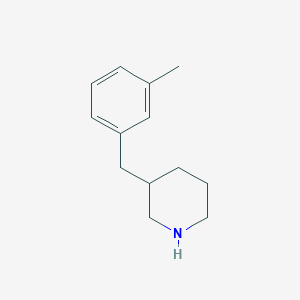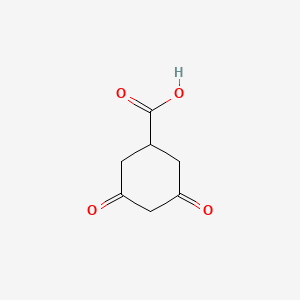
Acide 3,5-dioxocyclohexanecarboxylique
Vue d'ensemble
Description
3,5-Dioxocyclohexanecarboxylic acid is an organic compound with the molecular formula C7H8O4. It is characterized by a cyclohexane ring with two ketone groups at positions 3 and 5, and a carboxylic acid group at position 1. This compound is known for its unique structure and reactivity, making it a valuable reagent in various chemical and biological research applications .
Applications De Recherche Scientifique
3,5-Dioxocyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives through functional group transformations.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions. It serves as a model substrate for investigating the catalytic activity of enzymes.
Medicine: Research into potential therapeutic applications includes its use as a precursor for the synthesis of pharmaceutical compounds. Its derivatives have shown promise in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Analyse Biochimique
Biochemical Properties
3,5-Dioxocyclohexanecarboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in oxidative stress responses. The compound can act as a substrate for certain oxidoreductases, leading to the formation of reactive oxygen species. Additionally, 3,5-Dioxocyclohexanecarboxylic acid can bind to proteins involved in cellular metabolism, influencing their activity and stability .
Cellular Effects
The effects of 3,5-Dioxocyclohexanecarboxylic acid on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis. The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. In terms of cellular metabolism, 3,5-Dioxocyclohexanecarboxylic acid can alter the balance of metabolic pathways, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 3,5-Dioxocyclohexanecarboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, 3,5-Dioxocyclohexanecarboxylic acid can influence gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions can lead to changes in the expression of genes involved in stress responses, metabolism, and cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dioxocyclohexanecarboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. It has been found that 3,5-Dioxocyclohexanecarboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental stresses. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and increased oxidative stress .
Dosage Effects in Animal Models
The effects of 3,5-Dioxocyclohexanecarboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and cell signaling. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. At very high doses, 3,5-Dioxocyclohexanecarboxylic acid can exhibit toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
3,5-Dioxocyclohexanecarboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and energy metabolism. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These effects can influence overall cellular energy balance and stress responses .
Transport and Distribution
Within cells and tissues, 3,5-Dioxocyclohexanecarboxylic acid is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can be influenced by these interactions, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 3,5-Dioxocyclohexanecarboxylic acid is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that 3,5-Dioxocyclohexanecarboxylic acid exerts its effects in the appropriate cellular context, influencing processes such as metabolism, stress responses, and cell survival .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Dioxocyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 3,5-dihydroxycyclohexanecarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 3,5-Dioxocyclohexanecarboxylic acid often involves the catalytic oxidation of cyclohexane derivatives. This process utilizes metal catalysts such as palladium or platinum to facilitate the oxidation reaction. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dioxocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, resulting in the formation of 3,5-dihydroxycyclohexanecarboxylic acid. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alcohols, amines, acyl chlorides, basic or acidic conditions.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: 3,5-Dihydroxycyclohexanecarboxylic acid.
Substitution: Esters, amides, and other functionalized derivatives.
Mécanisme D'action
The mechanism of action of 3,5-Dioxocyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can form covalent bonds with active sites of enzymes, altering their activity and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dihydroxycyclohexanecarboxylic acid: A reduced form of 3,5-Dioxocyclohexanecarboxylic acid with hydroxyl groups instead of ketone groups.
Cyclohexane-1,3,5-trione: A compound with three ketone groups on a cyclohexane ring, lacking the carboxylic acid group.
Cyclohexanecarboxylic acid: A simpler compound with a single carboxylic acid group on a cyclohexane ring.
Uniqueness
3,5-Dioxocyclohexanecarboxylic acid is unique due to the presence of both ketone and carboxylic acid functional groups on the cyclohexane ring. This combination of functional groups imparts distinct reactivity and versatility, making it a valuable compound in various chemical and biological applications .
Propriétés
IUPAC Name |
3,5-dioxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c8-5-1-4(7(10)11)2-6(9)3-5/h4H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGPFJGIBKPQGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559515 | |
| Record name | 3,5-Dioxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42858-60-6 | |
| Record name | 3,5-Dioxocyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42858-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dioxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 3,5-Dioxocyclohexanecarboxylic acid in plants?
A1: 3,5-Dioxocyclohexanecarboxylic acid, often found in the form of its ethyl ester, trinexapac-ethyl, functions as a plant growth regulator. It primarily acts by inhibiting gibberellic acid (GA) biosynthesis. [, ] Gibberellins are plant hormones that play a crucial role in cell elongation and division, leading to stem elongation. By suppressing GA production, this compound effectively reduces vertical growth in various turfgrass species, leading to desirable effects like reduced mowing frequency and a more compact growth habit. [, , , ]
Q2: How does the application of 3,5-Dioxocyclohexanecarboxylic acid impact turfgrass physiology beyond shoot growth?
A2: While primarily known for its shoot growth regulation, research suggests that 3,5-Dioxocyclohexanecarboxylic acid application can also influence other physiological processes in turfgrass. For instance, it can lead to an increase in tiller density, particularly in species like 'Meyer' zoysiagrass, contributing to a denser turf. [] Additionally, studies have shown its potential to enhance stress tolerance in treated plants, possibly due to a reduction in respiration rates. [] This effect might be linked to its interference with ubiquinone binding sites in the electron transport chain within plant mitochondria. []
Q3: Does the effectiveness of 3,5-Dioxocyclohexanecarboxylic acid fluctuate with environmental factors?
A3: Yes, the efficacy of 3,5-Dioxocyclohexanecarboxylic acid can be influenced by environmental factors. Research indicates that warmer summer temperatures can potentially reduce both the intensity and duration of growth suppression compared to applications during cooler seasons. [] This might be attributed to factors like increased uptake and faster dissipation rates of the compound under warmer conditions. []
Q4: Are there specific application techniques that can influence the efficacy of 3,5-Dioxocyclohexanecarboxylic acid?
A4: Research suggests that various spray application parameters can significantly impact the effectiveness of 3,5-Dioxocyclohexanecarboxylic acid. For instance, the use of certain adjuvants, such as Sylgard 309 combined with urea ammonium nitrate (UAN), has been shown to enhance its efficacy, especially at lower application rates. [] Additionally, factors like water hardness, rainfastness, and spray carrier volume can also influence its performance. []
Q5: How does 3,5-Dioxocyclohexanecarboxylic acid compare to other plant growth regulators in terms of its impact on turfgrass?
A5: Compared to other plant growth regulators like paclobutrazol, 3,5-Dioxocyclohexanecarboxylic acid often exhibits differences in its effects on turfgrass. For example, while both compounds can suppress clipping production, paclobutrazol tends to cause a more significant reduction in total root length and surface area, while increasing root diameter. [] This suggests that the choice of plant growth regulator can lead to distinct effects on root system architecture.
Q6: Is there evidence that the structure of 3,5-Dioxocyclohexanecarboxylic acid is crucial to its activity?
A6: The structure of 3,5-Dioxocyclohexanecarboxylic acid appears to be significant for its biological activity. This compound belongs to the cyclohexanedione class of plant growth regulators. [] Studies have drawn parallels between its activity and the antagonistic effects observed with cyclohexanedione herbicides, particularly concerning application parameters. [] This suggests that the cyclohexanedione moiety might be crucial for its interaction with plant systems and subsequent effects on growth regulation.
Q7: How is 3,5-Dioxocyclohexanecarboxylic acid typically synthesized?
A7: 3,5-Dioxocyclohexanecarboxylic acid can be synthesized from 3,5-dihydroxybenzoic acid through a transfer hydrogenation process. [] This reaction typically employs a palladium-based catalyst (Pd/C), with sodium formate often serving as the hydrogen source. [] The resulting product can then be further modified to produce derivatives like 3,5-diketo-1-carbethoxycyclohexane through hydrolysis reactions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



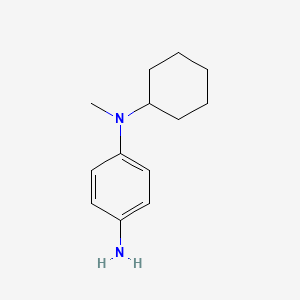
![4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid](/img/structure/B1355962.png)
![3-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1355968.png)
